2',5'-Dideoxy-5'-iodouridine
Overview
Description
2’,5’-Dideoxy-5’-iodouridine is a synthetic nucleoside analog, structurally related to uridine. It is characterized by the absence of hydroxyl groups at the 2’ and 5’ positions and the presence of an iodine atom at the 5’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dideoxy-5’-iodouridine typically involves the iodination of a deoxyuridine derivative. One common method includes the use of iodine monochloride (ICl) as the iodinating agent. The reaction is carried out under controlled conditions to ensure selective iodination at the 5’ position .
Industrial Production Methods: While specific industrial production methods for 2’,5’-Dideoxy-5’-iodouridine are not extensively documented, the general approach involves large-scale iodination reactions followed by purification processes such as crystallization and chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 2’,5’-Dideoxy-5’-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Iodine Monochloride (ICl): Used for iodination.
Nucleophiles: Such as thiols or amines for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Substituted Uridine Derivatives: Resulting from nucleophilic substitution.
Oxidized or Reduced Forms: Depending on the specific reaction conditions.
Scientific Research Applications
2’,5’-Dideoxy-5’-iodouridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA sequencing and replication.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’,5’-Dideoxy-5’-iodouridine involves its incorporation into DNA, where it acts as a chain terminator. By substituting for thymidine in viral DNA, it inhibits viral replication. This inhibition occurs through the disruption of thymidylate phosphorylase and viral DNA polymerases, preventing the virus from reproducing or infecting host cells .
Comparison with Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with similar antiviral properties.
2’,3’-Dideoxy-5-iodouridine: A closely related compound used in antiviral and anticancer research.
Uniqueness: 2’,5’-Dideoxy-5’-iodouridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to act as a chain terminator in DNA synthesis makes it particularly valuable in antiviral and anticancer research .
Properties
IUPAC Name |
1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLLSHCWALPBJ-SHYZEUOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CI)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CI)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561682 | |
Record name | 2',5'-Dideoxy-5'-iodouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58510-66-0 | |
Record name | 2',5'-Dideoxy-5'-iodouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.